molecular formula C11H9N5OS2 B2864898 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2097857-36-6

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2864898
CAS No.: 2097857-36-6
M. Wt: 291.35
InChI Key: KVXRUECYNVHQQI-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a thiazole ring. This compound is of interest due to its potential biological and pharmaceutical applications, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazole and thiazole rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired rings.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of various substituted thiazole and triazole derivatives.

Scientific Research Applications

Chemistry and Biology: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is used in the synthesis of novel organic compounds and as a building block in medicinal chemistry. Its unique structure makes it a valuable candidate for drug discovery and development.

Medicine: The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.

Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Thiazole derivatives: Similar compounds include thiazole-4-carboxamide and its derivatives.

  • Triazole derivatives: Compounds such as 1H-1,2,3-triazole-4-carboxamide are structurally related.

  • Thiophene derivatives: Thiophene-2-carboxamide and its derivatives share structural similarities.

Uniqueness: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide stands out due to its unique combination of thiophene, triazole, and thiazole rings, which contribute to its distinct chemical and biological properties.

This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields. Its potential in drug discovery and material science continues to attract significant research interest.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c17-11(9-6-18-7-13-9)12-4-8-5-16(15-14-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRUECYNVHQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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